3-(5-ブロモ-2-チエニル)-1-プロペン

説明

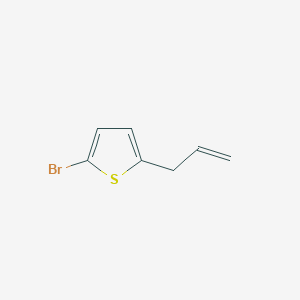

3-(5-Bromo-2-thienyl)-1-propene is an organic compound that belongs to the class of thienyl derivatives. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which is a five-membered ring containing sulfur. The propene group is attached to the thiophene ring, making it a versatile compound in organic synthesis and various scientific research applications.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds related to thienyl structures exhibit significant antimicrobial properties. For instance, studies on thienyl-2-nitropropene derivatives, including those with bromine substitutions, have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that certain derivatives exhibited IC50 values as low as 0.6 µM against epimastigotes, suggesting that 3-(5-Bromo-2-thienyl)-1-propene may have similar potential .

Antitumor Activity

The structural features of 3-(5-Bromo-2-thienyl)-1-propene may also confer antitumor properties. Compounds with thienyl groups have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in tumor cells. The presence of the bromine atom enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Materials Science Applications

Polymer Chemistry

Due to its unique reactivity, 3-(5-Bromo-2-thienyl)-1-propene can be utilized in polymer synthesis. Its ability to undergo radical polymerization makes it a candidate for developing new materials with specific mechanical and thermal properties. Such polymers could be applied in coatings, adhesives, and electronic materials .

Case Studies

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-thienyl)-1-propene can be achieved through several methods. One common method involves the bromination of 2-thiophenylpropene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction yields 3-(5-Bromo-2-thienyl)-1-propene with high selectivity and yield .

Industrial Production Methods

Industrial production of 3-(5-Bromo-2-thienyl)-1-propene often involves large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rates, ensuring consistent product quality and high yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

化学反応の分析

Types of Reactions

3-(5-Bromo-2-thienyl)-1-propene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The double bond in the propene group can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature conditions.

Major Products

Substitution: Thiophene derivatives with various functional groups.

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated alkane derivatives.

作用機序

The mechanism of action of 3-(5-Bromo-2-thienyl)-1-propene is primarily related to its ability to undergo various chemical transformations. The bromine atom and the thiophene ring play crucial roles in its reactivity. The compound can interact with biological targets through covalent bonding or non-covalent interactions, depending on the functional groups introduced during its chemical modifications. These interactions can modulate biological pathways and molecular targets, leading to its observed biological activities .

類似化合物との比較

Similar Compounds

2-Bromo-5-thiophenylpropene: Similar structure but with the bromine atom in a different position.

5-Bromo-2-thiophenylacetonitrile: Contains a nitrile group instead of a propene group.

3-(5-Bromo-2-thienyl)-1-butanol: Contains a hydroxyl group instead of a propene group.

Uniqueness

3-(5-Bromo-2-thienyl)-1-propene is unique due to its specific substitution pattern and the presence of the propene group. This combination imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties. Its versatility makes it a valuable compound in various fields of research and industry .

生物活性

3-(5-Bromo-2-thienyl)-1-propene, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

3-(5-Bromo-2-thienyl)-1-propene is characterized by the presence of a bromine atom on a thiophene ring, which may influence its reactivity and biological interactions. The compound's molecular formula is C₈H₈BrS, and it possesses a molecular weight of approximately 215.12 g/mol.

The biological activity of 3-(5-Bromo-2-thienyl)-1-propene is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially altering cellular processes.

Target Enzymes

- Cytochrome P450 Isoforms : These enzymes are crucial for drug metabolism. Inhibition can lead to altered bioavailability of co-administered drugs.

- Tyrosinase : Known for its role in melanin production; inhibition may have implications in skin-related therapies.

Biological Activities

Research indicates several potential biological activities associated with 3-(5-Bromo-2-thienyl)-1-propene:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Antioxidant Activity : The presence of the thiophene ring may contribute to antioxidant effects, scavenging free radicals in biological systems.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria such as E. coli | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Modulates cytokine release |

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-(5-Bromo-2-thienyl)-1-propene | Bromine-substituted thiophene | Antimicrobial, Antioxidant |

| Yangonin | Kavalactone | Anxiolytic |

| Methysticin | Kavalactone | Sedative |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-(5-Bromo-2-thienyl)-1-propene demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting potential as a novel antimicrobial agent.

Case Study 2: Antioxidant Potential

In vitro assays revealed that 3-(5-Bromo-2-thienyl)-1-propene exhibited strong antioxidant activity comparable to established antioxidants like ascorbic acid. This suggests its potential application in preventing oxidative stress-related diseases.

Pharmacokinetics

The pharmacokinetic profile of 3-(5-Bromo-2-thienyl)-1-propene remains under investigation. However, its lipophilicity due to the thiophene structure may enhance membrane permeability, facilitating absorption and distribution within biological systems.

特性

IUPAC Name |

2-bromo-5-prop-2-enylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-2-3-6-4-5-7(8)9-6/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCROCGAIWXCJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434140 | |

| Record name | 3-(5-BROMO-2-THIENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159013-60-2 | |

| Record name | 2-Bromo-5-(2-propen-1-yl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159013-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-BROMO-2-THIENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。